![molecular formula C14H15N3O B2540712 N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide CAS No. 2411270-80-7](/img/structure/B2540712.png)
N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide” is a compound that contains a benzimidazole moiety . Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring . They possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
Wissenschaftliche Forschungsanwendungen
- Benzimidazole derivatives have shown significant antimicrobial properties. They inhibit the growth of bacteria, fungi, and parasites. For instance, some benzimidazole-based compounds exhibit antibacterial activity against Salmonella typhi and other pathogens .
- Reference :
- Benzimidazoles exhibit promising anticancer activity. Researchers have synthesized novel benzimidazole derivatives and evaluated their effects against various cancer cell lines. For example, compounds with benzimidazole scaffolds have been tested against lung, ovarian, melanoma, renal, prostate, and breast cancer cells .
- Reference :
- Recent research has explored benzimidazole derivatives as potential inhibitors of the interleukin-6 (IL-6)/JAK/STAT3 pathway. These compounds may have implications in inflammatory diseases and cancer .
- Reference :
Antimicrobial Activity
Anticancer Properties
Inhibition of IL-6/STAT3 Pathway
Inhibition Against Bacterial and Tuberculosis Strains
Wirkmechanismus
Target of Action
The primary targets of N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide are cancer cells, specifically human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold influences the anticancer activity .
Mode of Action
N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide interacts with its targets by binding to the cancer cells. The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) enhances the anticancer activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring decreases the ability of inhibition .
Biochemical Pathways
Benzimidazole derivatives, which are structural isosters of naturally occurring nucleotides, can interact easily with the biopolymers of the living system .
Result of Action
N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide exhibits significant cytotoxicity against cancer cells. For example, compounds 10e (NSC D-762842/1) and 11s (NSC D-764942/1) have shown remarkable cytotoxicity with GI 50 values ranging between “0.589–14.3 µM” and “0.276–12.3 µM,” respectively, in the representative nine subpanels of human tumor cell lines .
Eigenschaften
IUPAC Name |
N-[3-(benzimidazol-1-yl)propyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-6-14(18)15-9-5-10-17-11-16-12-7-3-4-8-13(12)17/h3-4,7-8,11H,5,9-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJYJLWHMHPHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCN1C=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.